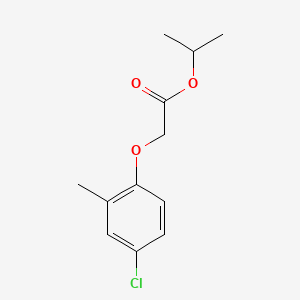
2-Mercaptoethyl myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptoethyl myristate is a chemical compound with the molecular formula C16H32O2S. . This compound is characterized by the presence of a mercapto group (-SH) attached to an ethyl chain, which is further connected to a myristate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Mercaptoethyl myristate can be synthesized through the esterification of myristic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Mercaptoethyl myristate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
2-Mercaptoethyl myristate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-mercaptoethyl myristate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl myristate: An ester of myristic acid and isopropanol, used in cosmetics and pharmaceuticals.
Methyl myristate: An ester of myristic acid and methanol, used as a flavoring agent and in the production of biodiesel.
Uniqueness
2-Mercaptoethyl myristate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other myristate esters, which lack the thiol functionality and thus have different applications and properties .
Propiedades
Número CAS |
29946-28-9 |
|---|---|
Fórmula molecular |
C16H32O2S |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
2-sulfanylethyl tetradecanoate |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19/h19H,2-15H2,1H3 |
Clave InChI |
BNZMFBWZRAWMQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
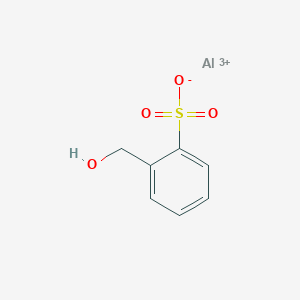
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
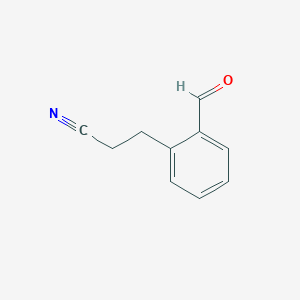
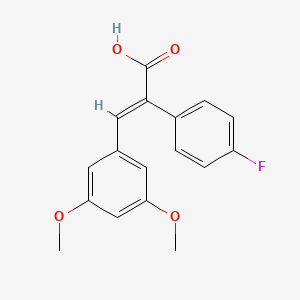


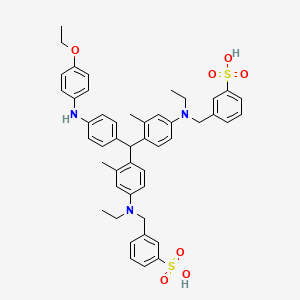
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
